molecular formula C15H28O B14497121 2-Methyltetradec-3-YN-2-OL CAS No. 63072-01-5

2-Methyltetradec-3-YN-2-OL

Cat. No.: B14497121
CAS No.: 63072-01-5
M. Wt: 224.38 g/mol
InChI Key: BGIZXCPKWQDBTK-UHFFFAOYSA-N
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Description

2-Methyltetradec-3-YN-2-OL is an organic compound with the molecular formula C15H28O. It is a colorless liquid that belongs to the class of alkynyl alcohols. This compound is known for its unique structure, which includes a triple bond and a hydroxyl group on the same carbon atom. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetradec-3-YN-2-OL can be synthesized through several methods. One common method involves the condensation of acetylene with a suitable aldehyde or ketone in the presence of a base or a Lewis acid catalyst. For example, the reaction of acetylene with acetone in the presence of a base such as sodium hydroxide or a Lewis acid like aluminum chloride can yield this compound .

Industrial Production Methods

On an industrial scale, this compound is produced as an intermediate in the synthesis of terpenes and terpenoids. The production process typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradec-3-YN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts can reduce the triple bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products Formed

Scientific Research Applications

2-Methyltetradec-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyltetradec-3-YN-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-YN-2-OL: Another alkynyl alcohol with a similar structure but a shorter carbon chain.

    2-Methylbut-3-EN-2-OL: A related compound with a double bond instead of a triple bond.

    3-Methylbut-3-YN-2-OL: A positional isomer with the triple bond at a different location.

Uniqueness

2-Methyltetradec-3-YN-2-OL is unique due to its longer carbon chain, which can influence its physical and chemical properties. This compound’s structure allows it to participate in a wider range of chemical reactions compared to its shorter-chain analogs .

Properties

CAS No.

63072-01-5

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-methyltetradec-3-yn-2-ol

InChI

InChI=1S/C15H28O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-12H2,1-3H3

InChI Key

BGIZXCPKWQDBTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC(C)(C)O

Origin of Product

United States

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